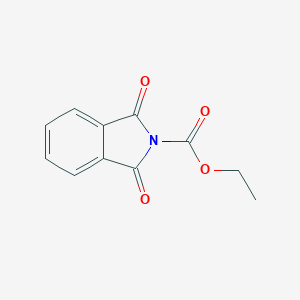
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid, also known as MAP, is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. MAP is a derivative of phenylalanine, an essential amino acid that is a building block for proteins. MAP has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for a range of research applications.
Mechanism of Action
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid acts as an agonist for the mGluR4 receptor, which is a G protein-coupled receptor that is found in the central nervous system. When 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid binds to the receptor, it activates a signaling cascade that results in the inhibition of neurotransmitter release. This inhibition of neurotransmitter release has been found to have a range of effects, including the reduction of pain and anxiety.
Biochemical and physiological effects:
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has been found to have antioxidant properties, which may have implications for the treatment of neurodegenerative disorders. 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has also been found to have anti-inflammatory effects, which may have applications in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has several advantages as a research tool. It is a selective agonist for the mGluR4 receptor, which makes it a useful tool for studying the role of this receptor in the central nervous system. 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, there are also limitations to the use of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid in lab experiments. One limitation is that it has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, the effects of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid may be influenced by other factors, such as the presence of other neurotransmitters.
Future Directions
There are several potential future directions for research on 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid. One area of research is the development of new drugs that target the mGluR4 receptor. These drugs may have applications in the treatment of a range of neurological disorders, including pain, anxiety, and depression. Another area of research is the study of the effects of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid on other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, there is potential for research on the use of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid as a tool for studying the role of glutamate receptors in the central nervous system.
Synthesis Methods
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 4-methoxyphenylacetic acid with acetyl chloride to form N-acetyl-4-methoxyphenylalanine, which is then deacetylated to form 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid. Enzymatic synthesis involves the use of enzymes to catalyze the formation of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid from phenylalanine and 4-methoxybenzaldehyde.
Scientific Research Applications
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has potential applications in a range of scientific research areas, including neurobiology, pharmacology, and biochemistry. One of the key areas of research is the study of glutamate receptors, which play a critical role in the central nervous system. 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has been found to be a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4), which has been implicated in a range of neurological disorders. 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has also been found to have potential applications in the development of new drugs for the treatment of pain, anxiety, and depression.
properties
CAS RN |
121487-17-0 |
|---|---|
Product Name |
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid |
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
2-amino-3-(4-methoxyphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14) |
InChI Key |
JVWJJWRPEYLNOR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
synonyms |
Tyrosine, O-methyl--bta--oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)




![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)






